molecular formula C7H4Cl3NO B1446462 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride CAS No. 677727-73-0

3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No. B1446462
M. Wt: 224.5 g/mol
InChI Key: MISZEFQJRDIUPL-UHFFFAOYSA-N
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Description

3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O. It is commonly abbreviated as DCNC or DHBC. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for the production of more complex molecules. Its reactivity with various organic substrates allows for the creation of diverse chemical structures, which can be tailored for specific properties or activities .

Pharmaceutical Research

In pharmaceutical research, 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride serves as a building block for the synthesis of potential drug candidates. It may be involved in the development of new therapeutic agents, particularly due to its chlorinated and hydroxyl functional groups that offer points of reactivity for further modification .

Agricultural Chemistry

This chemical plays a role in the development of agrochemicals, such as pesticides and herbicides. Its structural attributes could be harnessed to create compounds that target specific pests or weeds without harming crops or the environment .

Material Science

Researchers in material science might explore the use of 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride in the synthesis of novel materials with unique properties, such as enhanced durability or thermal stability .

Environmental Studies

The compound’s potential environmental impact and degradation pathways are studied to ensure safe usage and disposal. Understanding its behavior in different environmental conditions is crucial for risk assessment and management .

Chemical Education

As a compound with distinct functional groups, it is a valuable example for teaching purposes in chemistry courses, demonstrating various chemical reactions and synthesis strategies .

Catalysis

3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride: may be investigated as a catalyst or a component of a catalytic system in chemical reactions, potentially improving reaction efficiency and selectivity .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical methods to quantify or detect the presence of other substances, owing to its definitive chemical structure and properties .

Safety And Hazards

The safety information available indicates that 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride is a warning substance with GHS07 pictograms . The specific hazard statements and precautionary statements are not available in the search results.

properties

IUPAC Name

(1Z)-3,5-dichloro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISZEFQJRDIUPL-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride

CAS RN

677727-73-0
Record name 3,5-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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